molecular formula C18H23N9O4S3 B1252370 (6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1252370
M. Wt: 525.6 g/mol
InChI Key: QYQDKDWGWDOFFU-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.

Scientific Research Applications

Synthesis and Structural Analysis

Cephalosporin derivatives have been a focal point in synthetic chemistry research. For example, the synthesis of benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate demonstrates the intricate process of hydrolyzing, protecting amino, and esterifying 7-amino cephalosporanic acid (7-ACA), yielding a significant 84.6% yield. This compound was then characterized using IR and 1HNMR techniques (Deng Fu-li, 2007).

Similarly, the work by Blau et al. (2008) involves the synthesis and total NMR characterization of a new cephalosporin derivative, highlighting its potential as a carrier for a range of drugs containing an amino group. This study also discusses the synthesis of related compounds, illustrating the versatility of cephalosporin derivatives in drug development (Blau et al., 2008).

Antibacterial Activity and Comparative Studies

Cephalosporin derivatives have been extensively studied for their antibacterial properties. A study by Neu et al. (1979) tested the in vitro activity of a cephalosporin compound against various gram-positive and negative bacteria, comparing it with other β-lactam compounds. This research is crucial for understanding the spectrum of activity of cephalosporins against different bacterial strains (Neu et al., 1979).

Additionally, the comparative effectiveness of cefazedone against other cephalosporins such as cefazolin and cephalothin has been evaluated in the treatment of experimental infections in mice, highlighting the efficacy of cefazedone in combating various bacterial strains (Bergmann et al., 1979).

Degradation and Stability Analysis

The stability and degradation patterns of cephalosporin derivatives are critical for their practical application. A study on ceftiofur sodium, a broad-spectrum cephalosporin, describes the preparation and identification of its hydrolysis products under controlled conditions. This research provides insights into the stability and metabolic pathways of cephalosporin derivatives (Koshy & Cazers, 1997).

Furthermore, Sugioka et al. (1990) investigated the stability and degradation pathways of cefpirome, a new semi-synthetic cephalosporin, under various conditions, thereby contributing to the understanding of its pharmacokinetics and potential applications (Sugioka et al., 1990).

Properties

Molecular Formula

C18H23N9O4S3

Molecular Weight

525.6 g/mol

IUPAC Name

(6R,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15+/m0/s1

InChI Key

QYQDKDWGWDOFFU-SWLSCSKDSA-N

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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